N-(3-ethynylphenyl)cyclopropanesulfonamide (CAS 1378461-82-5): A Bifunctional Scaffold for Advanced Bioconjugation and Medicinal Chemistry
N-(3-ethynylphenyl)cyclopropanesulfonamide (CAS 1378461-82-5): A Bifunctional Scaffold for Advanced Bioconjugation and Medicinal Chemistry
Executive Summary
In modern drug discovery and chemical biology, the demand for versatile, highly functionalized building blocks has driven the development of specialized synthetic intermediates. N-(3-ethynylphenyl)cyclopropanesulfonamide (CAS 1378461-82-5) [1] represents a highly engineered bifunctional scaffold. By combining a bioorthogonal terminal alkyne with a cyclopropanesulfonamide pharmacophore, this molecule serves as a critical linchpin for both late-stage functionalization via Click Chemistry and hit-to-lead optimization in medicinal chemistry.
This technical guide dissects the structural rationale, physicochemical properties, and practical laboratory applications of this compound, providing researchers with self-validating protocols to integrate it into their workflows.
Structural Rationale & Physicochemical Profiling
The utility of CAS 1378461-82-5 lies in the deliberate combination of two distinct chemical moieties, each serving a specific mechanistic purpose.
The Cyclopropanesulfonamide Moiety
Sulfonamides are classical bioisosteres for carboxylic acids, frequently employed to improve metabolic stability while maintaining hydrogen-bonding capabilities. The incorporation of a cyclopropane ring onto the sulfonamide[2] introduces unique spatial and electronic characteristics. The inherent ring strain of the cyclopropane group alters the pKa of the sulfonamide NH, often tuning it closer to physiological pH compared to linear alkyl sulfonamides. Furthermore, the cyclopropyl group increases the lipophilicity (LogP) of the molecule without adding excessive molecular weight, enhancing membrane permeability and target binding affinity (e.g., in protease or kinase inhibitors).
The meta-Ethynyl Substitution
The terminal alkyne is positioned meta to the sulfonamide group. This specific regiochemistry is crucial for minimizing steric hindrance during bioorthogonal reactions. A meta-substitution provides a rigid, predictable vector for the resulting triazole linkage following a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring that the conjugated payload (e.g., a fluorophore, targeting ligand, or PROTAC degrader) does not sterically clash with the pharmacophore binding deep within a protein pocket.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold.
| Parameter | Value | Causality / Significance |
| Chemical Name | N-(3-ethynylphenyl)cyclopropanesulfonamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1378461-82-5 | Unique identifier for procurement and database tracking. |
| Molecular Formula | C11H11NO2S | Defines the atomic composition. |
| Molecular Weight | 221.28 g/mol | Low molecular weight (<300 Da) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Key Functional Groups | Terminal Alkyne, Sulfonamide | Enables orthogonal reactivity (CuAAC) and hydrogen bonding. |
| Typical Solubility | DMSO, DMF, MeOH | Essential for stock solution preparation in biological assays and organic synthesis. |
Bioorthogonal Conjugation: CuAAC Workflows
The terminal alkyne of CAS 1378461-82-5 makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "Click Chemistry" reaction pioneered by K. Barry Sharpless and Morten Meldal. This reaction is characterized by its thermodynamic driving force, yielding a stable 1,4-disubstituted 1,2,3-triazole with near-perfect regioselectivity.
Fig 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow utilizing CAS 1378461-82-5.
Self-Validating Protocol: Protein Bioconjugation
When conjugating CAS 1378461-82-5 to an azide-bearing protein, maintaining protein folding and preventing oxidation are paramount. The following protocol utilizes a THPTA ligand to protect the protein from Reactive Oxygen Species (ROS) generated by the copper catalyst.
Reagents Required:
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Alkyne: N-(3-ethynylphenyl)cyclopropanesulfonamide (10 mM stock in DMSO)
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Protein: Azide-functionalized protein (1 mg/mL in PBS, pH 7.4)
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Catalyst: CuSO4 (20 mM in H2O)
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Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in H2O)
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Reducing Agent: Sodium Ascorbate (100 mM in H2O, freshly prepared)
Step-by-Step Methodology:
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Catalyst Pre-complexation (Causality: Prevents copper-induced protein precipitation): In a microcentrifuge tube, mix 10 µL of CuSO4 (20 mM) with 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes. The THPTA ligand coordinates the Cu(I) intermediate, stabilizing it and preventing the generation of hydroxyl radicals that degrade proteins.
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Reaction Assembly: To 500 µL of the azide-functionalized protein solution, add 10 µL of the CAS 1378461-82-5 alkyne stock. Vortex gently.
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Catalyst Addition: Add 15 µL of the pre-complexed CuSO4/THPTA mixture to the protein-alkyne solution.
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Initiation (Causality: In situ generation of active catalyst): Add 25 µL of freshly prepared Sodium Ascorbate (100 mM). Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species. The solution may briefly turn slightly yellow.
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Incubation: React for 1–2 hours at room temperature with gentle end-over-end mixing.
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Self-Validation & Purification:
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Validation: Analyze a 5 µL aliquot via LC-MS. The successful reaction is validated by a mass shift corresponding exactly to the addition of the alkyne (+221.28 Da), accompanied by the complete disappearance of the unreacted azide-protein peak.
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Purification: Remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS.
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Medicinal Chemistry: Pharmacophore Integration
Beyond bioconjugation, CAS 1378461-82-5 is a potent starting material for library generation in drug discovery. The cyclopropanesulfonamide group is a recognized motif in several FDA-approved drugs (e.g., specific HCV protease inhibitors)[3].
By using this scaffold, medicinal chemists can perform "Late-Stage Functionalization". Instead of synthesizing a complex molecule from scratch for every structure-activity relationship (SAR) data point, the core pharmacophore (the cyclopropanesulfonamide) is installed early, and the terminal alkyne is used to rapidly "click" on various R-groups to explore the chemical space of the binding pocket.
Fig 2. Logical workflow for hit-to-lead optimization leveraging the bifunctional scaffold.
Causality in SAR Optimization
When optimizing a lead compound, replacing a standard carboxylic acid with the cyclopropanesulfonamide moiety derived from this scaffold serves a dual purpose:
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Charge Modulation: It maintains the acidic proton necessary for ionic interactions with basic residues (like Arginine or Lysine) in the target protein's active site.
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Phase I Metabolism Evasion: Carboxylic acids are rapidly glucuronidated and cleared. The sterically hindered cyclopropanesulfonamide resists this metabolic pathway, thereby increasing the drug's half-life ( t1/2 ) and oral bioavailability.
Conclusion
N-(3-ethynylphenyl)cyclopropanesulfonamide (CAS 1378461-82-5) is far more than a simple chemical reagent; it is a strategic asset in the molecular architect's toolkit. By understanding the causality behind its structural features—the metabolic resilience of the cyclopropanesulfonamide and the orthogonal reactivity of the meta-ethynyl group—researchers can deploy this scaffold to streamline bioconjugation workflows and accelerate the discovery of novel therapeutics.
References
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Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Available at:[Link]
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National Center for Biotechnology Information (PubChem). "Cyclopropanesulfonamide - CID 15765418." PubChem Database. Available at:[Link]
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MacCoss, M., et al. "Writing Your Next Medicinal Chemistry Article: Journal Bibliometrics and Guiding Principles for Industrial Authors." ACS Medicinal Chemistry Letters, 2020. Available at:[Link]
